![molecular formula C8H10F2O3 B2418464 4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2580209-60-3](/img/structure/B2418464.png)

4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

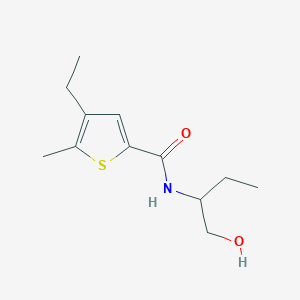

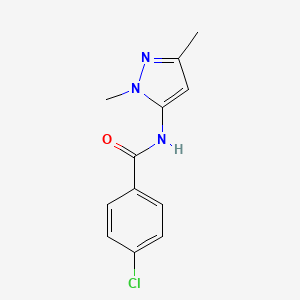

4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound. The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Synthesis Analysis

An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has been realized . This permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The carbon skeleton of this compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .Chemical Reactions Analysis

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . This reaction would be effected through a hydrogen bond catalysis .Applications De Recherche Scientifique

- The bicyclo[2.2.1]heptane scaffold serves as a core structure for drug candidates. For instance, compounds like LMV-6015 and AMG 221 feature this motif, making it essential for drug discovery .

- Researchers explore the synthesis of functionalized bicyclo[2.2.1]heptanes to create biologically significant molecules. Enantioselective approaches to these compounds are critical for target-oriented and diversity-oriented syntheses .

- The bicyclo[2.2.1]heptane scaffold provides a basis for asymmetric synthesis and catalysis. Chiral auxiliaries like bornanesultam and effective ligands for transition-metal catalysis (e.g., dibenzyldiene and diphonane ) utilize this core structure .

- An organocatalytic formal [4 + 2] cycloaddition reaction enables rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates. This reaction proceeds under mild and operationally simple conditions, emphasizing its synthetic utility .

- Researchers aim to develop synthetic approaches that allow direct access to bicyclo[2.2.1]heptanes with a functionalized bridgehead carbon. Such methods are currently lacking, making this area of study important .

- The carboxylate group in bicyclo[2.2.1]heptane-1-carboxylates offers versatility for further transformations. Researchers explore its potential in diverse chemical reactions .

Drug Development and Medicinal Chemistry

Catalysis and Asymmetric Synthesis

Organocatalysis

Functionalized Bridgehead Carbon Synthesis

Versatile Carboxylate Group Transformations

Propriétés

IUPAC Name |

4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O3/c9-5(10)7-1-2-8(3-7,6(11)12)13-4-7/h5H,1-4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNBGQODBLTRSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1(CO2)C(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2418382.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2418397.png)

![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)

![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)